![molecular formula C18H17FN4 B2515541 2-[4-(4-Fluorophenyl)piperazino]quinoxaline CAS No. 339104-74-4](/img/structure/B2515541.png)
2-[4-(4-Fluorophenyl)piperazino]quinoxaline
Description
The compound "2-[4-(4-Fluorophenyl)piperazino]quinoxaline" and its derivatives have been the subject of various studies due to their potential biological activities. These compounds are characterized by a quinoxaline core scaffold and are modified by substituents on both the quinoxaline ring and the phenyl ring of the piperazine moiety. The structural variations of these compounds have been shown to significantly affect their biological activities, including antitumor, antibacterial, and antiproliferative properties .
Synthesis Analysis
The synthesis of quinoxaline derivatives typically involves the reaction of appropriate precursors such as diamino benzene with dicarbonyl compounds or through cyclization processes. For instance, the synthesis of 6-fluoro-7-piperazinyl quinoxaline derivatives was achieved by reacting 1,2-diamino-4-fluoro-5-(4-methyl-1-piperazinyl)benzene with various 1,2-dicarbonyl compounds . Another approach involved the regiospecific displacement of a sulfinyl group and subsequent intramolecular cyclization to generate the isothiazoloquinoline nucleus . These methods highlight the versatility in synthesizing quinoxaline derivatives with different substituents to modulate their biological activities.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by the presence of a piperazine ring, which often adopts a chair conformation, and a quinoxaline or quinoline core. The orientation of substituents, such as the aldehyde group in some derivatives, is influenced by the steric hindrance of the piperazinyl group, leading to various dihedral angles and conformations . The crystal structures of these compounds can exhibit different types of intermolecular interactions, such as C-H...O, C-H...π_aryl, and π_aryl...π_aryl, which contribute to their supramolecular architectures .
Chemical Reactions Analysis
The chemical reactivity of "2-[4-(4-Fluorophenyl)piperazino]quinoxaline" derivatives is influenced by the functional groups present on the core scaffold and the substituents attached to it. For example, the presence of a sulfonyl group on the phenyl ring of the piperazine moiety allows for further chemical modifications, such as the introduction of additional substituents through reactions like sulfonation or nitration . The fluorine atom on the quinoxaline ring can also play a role in the chemical reactivity, potentially affecting the electrophilic and nucleophilic properties of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for pharmaceutical applications. For instance, the presence of bulky substituents can influence the compound's crystal packing and, consequently, its melting point . Additionally, the electronic properties of the substituents can affect the compound's overall polarity and solubility in various solvents .
Scientific Research Applications
Overview of Quinoxaline and its Derivatives
Quinoxaline and its derivatives are known for their broad spectrum of applications in medicine, pharmacology, and pharmaceutics. These compounds exhibit a wide range of pharmacological activities, including antitumor, antibacterial, antifungal, and antiviral effects. The structural versatility of quinoxaline allows it to serve as a scaffold for designing novel therapeutic agents targeting various diseases. Recent studies have highlighted the synthesis and bioactive potential of quinoxaline-containing sulfonamides, emphasizing their therapeutic promise against conditions such as cancer and infectious diseases (Irfan et al., 2021).
Quinoxaline in Antiviral Research
The antiviral properties of benzazine derivatives, including quinoxaline, have been extensively reviewed, demonstrating their potential in designing effective antiviral drugs. This research direction is particularly relevant for developing new therapies against emerging viral pathogens, highlighting the adaptability of quinoxaline derivatives in addressing global health challenges (Mochulskaya et al., 2021).
Biomedical Applications of Quinoxaline
Quinoxaline derivatives have been identified as key compounds in biomedical research, offering a range of applications from antimicrobial activities to chronic and metabolic disease treatment. The ability to modify the quinoxaline structure has opened new avenues for its application in treating and managing various health conditions, demonstrating its significance in the development of new therapeutic agents (Pereira et al., 2015).
Piperazine Derivatives in Therapeutic Development
Piperazine, a core component of 2-[4-(4-Fluorophenyl)piperazino]quinoxaline, plays a crucial role in drug design, showing a broad spectrum of therapeutic uses. Piperazine derivatives have been explored for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. These compounds' versatility underscores their potential in medicinal chemistry, offering a solid foundation for developing new drugs with enhanced efficacy and safety profiles (Rathi et al., 2016).
properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4/c19-14-5-7-15(8-6-14)22-9-11-23(12-10-22)18-13-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLWULKOSRUJEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327029 | |
Record name | 2-[4-(4-fluorophenyl)piperazin-1-yl]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648975 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoxaline | |
CAS RN |
339104-74-4 | |
Record name | 2-[4-(4-fluorophenyl)piperazin-1-yl]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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